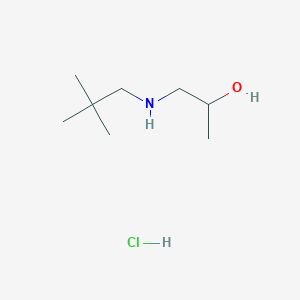1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride
CAS No.: 2567504-85-0
Cat. No.: VC7701999
Molecular Formula: C8H20ClNO
Molecular Weight: 181.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2567504-85-0 |
|---|---|
| Molecular Formula | C8H20ClNO |
| Molecular Weight | 181.7 |
| IUPAC Name | 1-(2,2-dimethylpropylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H19NO.ClH/c1-7(10)5-9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H |
| Standard InChI Key | UDOUKJORMNVQDX-UHFFFAOYSA-N |
| SMILES | CC(CNCC(C)(C)C)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound is formally named 1-(neopentylamino)propan-2-ol hydrochloride under IUPAC conventions, reflecting its branched 2,2-dimethylpropyl (neopentyl) substituent and protonated amine group . Key identifiers include:
Structural Analogs and Derivatives
Comparisons to structurally related compounds, such as (2R)-1-(dimethylamino)propan-2-ol (PubChem CID 7057913), highlight the impact of alkyl substitution on physicochemical behavior. The neopentyl group confers increased steric hindrance compared to linear alkyl chains, potentially influencing receptor binding or metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
Though detailed synthetic protocols remain proprietary, the compound’s structure suggests feasible pathways:
-
Nucleophilic Substitution: Reaction of neopentylamine with epichlorohydrin, followed by hydrochloric acid quench to form the hydrochloride salt.
-
Reductive Amination: Condensation of acetone with neopentylamine using sodium cyanoborohydride, yielding the secondary amine prior to salt formation.
Suppliers list the compound with 95% purity, indicating chromatographic purification during production .
Industrial Availability
The compound is cataloged by Enamine (Product ID: ENAH961CD5EA) as a powder for research use, priced competitively within the specialty chemicals market. Current production scales are unspecified, though milligram-to-gram quantities are typical for early-stage investigational compounds .
Physicochemical Properties
Thermodynamic and Solubility Data
The hydrochloride salt enhances aqueous solubility, critical for formulation in biological assays. LogP estimates suggest moderate lipophilicity, balancing membrane permeability and solubility .
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume